molecular formula C13H16ClNO B1462043 3-(chloromethyl)-N-cyclopentylbenzamide CAS No. 1094431-63-6

3-(chloromethyl)-N-cyclopentylbenzamide

Cat. No.: B1462043
CAS No.: 1094431-63-6
M. Wt: 237.72 g/mol
InChI Key: IWLRUDMDYATWTR-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-N-cyclopentylbenzamide ( 1094431-63-6) is a chemical compound of significant interest in research and development, particularly within medicinal chemistry . This benzamide derivative features a chloromethyl group attached to the meta-position of the benzene ring, which is a versatile functional handle for further chemical transformations. The N-cyclopentyl substituent on the amide nitrogen can influence the compound's physicochemical properties and its interaction with biological targets. Researchers primarily value this compound as a key synthetic intermediate or building block. The reactive chloromethyl group allows for facile conjugation, cyclization, or the introduction of additional structural complexity, making it valuable for the synthesis of more complex molecules, such as potential pharmacologically active compounds . The specific steric and electronic profile conferred by the cyclopentyl group may be exploited in the design of molecules for structure-activity relationship (SAR) studies. As with all reagents of this nature, this compound is intended for research and development applications in a laboratory setting. This product is offered "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(chloromethyl)-N-cyclopentylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-9-10-4-3-5-11(8-10)13(16)15-12-6-1-2-7-12/h3-5,8,12H,1-2,6-7,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLRUDMDYATWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of N-cyclopentylbenzamide Core

The synthesis of N-cyclopentylbenzamide is a critical intermediate step toward the target compound. A highly reproducible and efficient method is described as follows:

Step Reagents & Conditions Description Yield & Notes
1. Formation of Acid Chloride Benzoic acid (8 mmol), dry dichloromethane (DCM), catalytic DMF, oxalyl chloride (1.3 equiv.), 0 °C to room temperature, 4 h Benzoic acid is converted to benzoyl chloride in situ, used without purification Quantitative conversion, acid chloride used directly
2. Amidation Cyclopentylamine (1.3 equiv.), triethylamine (1.5 equiv.), dry DCM, 0 °C to room temperature, 12 h Acid chloride added dropwise to amine/Et3N mixture, stirring for 12 h 87% isolated yield of N-cyclopentylbenzamide, purified by silica gel chromatography

This procedure is adapted from a detailed synthetic protocol for benzamide derivatives and is applicable to the cyclopentylamine variant with high efficiency and purity.

Synthesis of 3-(Chloromethyl)-N-cyclopentylbenzamide

Based on the general amidation procedure and availability of the chloromethyl-substituted acid chloride, the preparation method is as follows:

Step Reagents & Conditions Description Expected Outcome
1. Acid Chloride Formation 3-(Chloromethyl)benzoic acid, oxalyl chloride (1.3 equiv.), catalytic DMF, dry DCM, 0 °C to RT, 4 h Conversion of acid to acid chloride Quantitative acid chloride, used without purification
2. Amidation Cyclopentylamine (1.3 equiv.), triethylamine (1.5 equiv.), dry DCM, 0 °C to RT, 12 h Acid chloride added dropwise to amine/Et3N solution, stirring 12 h Formation of this compound

This method follows the well-established amidation protocol with minor adjustments for the chloromethyl substituent, ensuring high yield and purity.

Purification and Characterization

  • Purification is typically performed by silica gel column chromatography using ethyl acetate/hexane mixtures (10-15% ethyl acetate).
  • Characterization includes NMR, IR, and mass spectrometry to confirm the presence of the chloromethyl group and amide bond.
  • Spectral data are consistent with literature-reported values for similar benzamide derivatives.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield Notes
Acid chloride formation (3-chloromethylbenzoic acid to acid chloride) Oxalyl chloride, DMF, DCM 0 °C to RT, 4 h Quantitative Used directly without purification
Amidation with cyclopentylamine Cyclopentylamine, triethylamine, DCM 0 °C to RT, 12 h ~87% Purified by silica gel chromatography
Optional chloromethylation (if starting from benzoic acid) Chloromethyl methyl ether or paraformaldehyde/HCl Controlled acidic conditions Variable Less preferred due to complexity

Additional Notes on Synthetic Considerations

  • The use of oxalyl chloride with catalytic DMF is a standard and effective method for acid chloride formation, avoiding harsher reagents.
  • Amidation under mild conditions with triethylamine as base prevents side reactions and ensures high selectivity.
  • Chloromethyl groups are reactive; care must be taken to avoid hydrolysis or side reactions during synthesis and purification.
  • Large-scale synthesis benefits from the straightforward two-step route, minimizing purification steps and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-N-cyclopentylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction of the benzamide group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

3-(chloromethyl)-N-cyclopentylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of novel polymers or as a building block for advanced materials.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals or as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-N-cyclopentylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The following table compares key structural and physicochemical properties of 3-(chloromethyl)-N-cyclopentylbenzamide with related benzamide derivatives:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features Potential Applications References
This compound 3-CH$_2$Cl, N-cyclopentyl C${13}$H${16}$ClNO 237.73 Reactive chloromethyl group; steric cyclopentyl substituent Intermediate for drug synthesis
N-cyclopentyl-3-methylbenzamide 3-CH$_3$, N-cyclopentyl C${13}$H${17}$NO 203.28 Inert methyl group; reduced reactivity Stability studies
3-Chloro-N-(3-chlorophenyl)benzamide 3-Cl (benzene), 3-Cl (aniline) C${13}$H${9}$Cl$_2$NO 278.12 Dual chloro groups; planar structure with antiparallel N–H/C=O conformation Crystallography, hydrogen-bonding studies
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide Chloromethyl on benzisoxazole C${10}$H${8}$ClN$2$O$2$ 226.63 Heterocyclic benzisoxazole core; reactive chloromethyl group Pharmacological intermediates
N-(3-chlorophenethyl)-4-nitrobenzamide 4-NO$_2$, 3-Cl-phenethyl C${15}$H${13}$ClN$2$O$3$ 316.73 Electron-withdrawing nitro group; aromatic phenethyl chain Cytotoxic agent research

Reactivity and Functionalization

  • Chloromethyl Group : The chloromethyl group in this compound enables nucleophilic substitution (e.g., with amines or thiols), distinguishing it from inert substituents like methyl in N-cyclopentyl-3-methylbenzamide .

Crystallographic and Conformational Studies

  • 3-Chloro-N-(3-chlorophenyl)benzamide displays antiparallel N–H/C=O conformations and dihedral angles of ~31–37° between the amide group and aromatic rings, influencing packing via N–H⋯O hydrogen bonds . In contrast, steric effects from the cyclopentyl group in the target compound may disrupt such packing.

Biological Activity

3-(Chloromethyl)-N-cyclopentylbenzamide is an organic compound characterized by its unique structural features, which include a chloromethyl group at the 3-position of a benzamide core and a cyclopentyl group attached to the nitrogen atom. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and reactivity.

The compound's biological activity is largely influenced by its functional groups, which facilitate specific interactions with biological targets. The chloromethyl group is particularly noteworthy as it can undergo nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophilic sites on proteins. This mechanism can lead to modulation of enzyme activities or inhibition of specific biological pathways, making it a candidate for therapeutic applications .

Key Reactions:

  • Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to form corresponding amines.

Medicinal Applications

Research has indicated that this compound may serve as an intermediate in synthesizing pharmaceuticals targeting specific receptors or enzymes. For instance, compounds derived from this structure have been explored for their potential in treating psychotic and cognitive disorders through modulation of orexin receptors, which are involved in regulating arousal and appetite .

Case Study:
A patent application highlights the use of cyclopentylbenzamide derivatives, including this compound, in therapies for conditions associated with orexin receptors. The orexin system plays a crucial role in various neurological functions, and targeting these pathways could lead to novel treatments for sleep disorders and cognitive impairments .

Cancer Research

The compound has also been investigated for its potential role as a cancer therapeutic agent. Studies suggest that similar chlorinated compounds can act as alkylating agents, which are known to disrupt DNA function in cancer cells. For example, the metabolism of related compounds has shown the formation of mutagenic metabolites that contribute to their biological activity against tumors .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural VariationPotential Biological Activity
3-(Chloromethyl)-N-cyclohexylbenzamideCyclohexyl instead of cyclopentylSimilar receptor binding properties
3-(Bromomethyl)-N-cyclopentylbenzamideBromomethyl groupPotentially different reactivity profiles
3-(Chloromethyl)-N-cyclopentylbenzoic acidCarboxylic acid groupDifferent mechanism due to acidic properties

The presence of both chloromethyl and cyclopentyl groups in this compound allows for diverse chemical modifications and interactions, enhancing its versatility in research applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(chloromethyl)-N-cyclopentylbenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via the Schotten-Baumann reaction, where 3-(chloromethyl)benzoyl chloride reacts with cyclopentylamine in dichloromethane (DCM) under basic conditions (e.g., triethylamine or trimethylamine). Excess base neutralizes HCl byproducts, and reaction progress is monitored via TLC . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield optimization may require temperature control (0–25°C) and stoichiometric adjustments .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography validate the structural integrity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR can confirm the presence of the cyclopentyl group (e.g., δ 1.5–2.5 ppm for cyclo-CH2_2) and chloromethyl moiety (δ 4.5–4.8 ppm for -CH2_2Cl).
  • IR : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and C-Cl (~650 cm1^{-1}) provide functional group verification.
  • X-ray crystallography : Single-crystal analysis (monoclinic system, space group P21_1/c) resolves bond lengths and angles, with discrepancies >0.01 Å indicating synthetic impurities .

Q. What nucleophilic substitution reactions are feasible at the chloromethyl group, and how do reaction conditions influence product distribution?

  • Methodology : The -CH2_2Cl group undergoes substitution with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, acetonitrile). For example, reaction with sodium azide (NaN3_3) at 60°C yields 3-(azidomethyl)-N-cyclopentylbenzamide. Kinetic vs. thermodynamic control (e.g., temperature, catalyst use) determines product ratios. GC-MS or HPLC monitors intermediate formation .

Advanced Research Questions

Q. How does the cyclopentyl group modulate steric and electronic properties compared to phenyl or alkyl substituents in analogous benzamides?

  • Methodology : Computational studies (DFT, molecular docking) compare the cyclopentyl group’s conformational flexibility and electron-donating effects. The cyclopentyl ring introduces torsional strain, reducing planarity and altering π-π stacking interactions in enzyme binding pockets. Substituent effects are quantified via Hammett σ values and steric parameters (e.g., Tolman cone angles) .

Q. What computational strategies predict the bioactivity of this compound against kinase targets, and how do results align with experimental assays?

  • Methodology : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculate binding affinities to kinases (e.g., EGFR). Docking scores (AutoDock Vina) are validated via in vitro kinase inhibition assays (IC50_{50} measurements). Discrepancies >10% between predicted and experimental IC50_{50} values may signal unaccounted solvation effects or protein flexibility .

Q. How can in vitro enzymatic assays differentiate between competitive and non-competitive inhibition mechanisms for this compound?

  • Methodology : Perform kinetic assays (e.g., Michaelis-Menten) with varying substrate concentrations and fixed inhibitor doses. A competitive inhibitor increases KmK_m without affecting VmaxV_{max}, while non-competitive inhibition reduces VmaxV_{max}. Data fitting (Lineweaver-Burk plots) and statistical analysis (ANOVA) confirm mechanism .

Data Contradictions and Resolution

  • Synthetic Yields : reports 75–85% yields using triethylamine/DCM, while cites 90% yields with trimethylamine. This discrepancy may arise from differences in base strength or reaction scale.
  • Substituent Effects : notes fluorine substituents enhance electronic withdrawal, whereas highlights chlorine’s steric dominance. Context-dependent effects (enzyme vs. material science applications) explain these contradictions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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